3-(octylthio)-1H-1,2,4-triazol-5-amine
Description
Significance of Nitrogen-Containing Heterocycles in Chemical Sciences
Nitrogen-containing heterocycles are cyclic organic compounds that feature at least one nitrogen atom within their ring structure. preprints.orgmdpi.com This class of compounds is of paramount importance in the chemical sciences, forming the structural backbone of a vast number of natural products, including vitamins, hormones, and alkaloids. ijsr.net Their significance stems from their diverse chemical properties and wide-ranging biological activities, which make them crucial in fields like pharmaceuticals, agrochemicals, and materials science. mdpi.comrsc.org
The presence of nitrogen atoms in a heterocyclic ring can influence the compound's electron density, polarity, and hydrogen bonding capacity. mdpi.comrsc.org These characteristics are pivotal in drug design, as they enable molecules to interact with high specificity and affinity toward biological targets such as enzymes and receptors. mdpi.com An analysis of drugs approved by the U.S. FDA revealed that 59% of unique small-molecule drugs contain a nitrogen heterocycle, underscoring their monumental role in medicine. researchgate.net Furthermore, these compounds are integral to the agrochemical industry, with over 70% of modern crop protection agents featuring nitrogen-containing heterocyclic structures. researchgate.net Their applications also extend to corrosion inhibitors, dyes, and polymers. rsc.orgresearchgate.net
Overview of the 1,2,4-Triazole (B32235) Scaffold in Medicinal and Agricultural Chemistry Research
Among the diverse family of nitrogen heterocycles, the 1,2,4-triazole ring is a privileged scaffold that has garnered significant interest from medicinal and agricultural chemists. nih.govncats.io This five-membered ring containing three nitrogen atoms can exist in two stable tautomeric forms (1H and 4H) and acts as an isostere for amide, ester, and carboxylic acid groups. nih.gov Its unique structure, dipole character, and ability to form hydrogen bonds allow 1,2,4-triazole derivatives to interact effectively with various biological receptors. nih.gov
In medicinal chemistry, the 1,2,4-triazole nucleus is a core component of numerous therapeutic agents with a broad spectrum of pharmacological activities. ncats.ioresearchgate.net These include:
Antifungal: The scaffold is famously present in widely used azole antifungal drugs like Fluconazole (B54011) and Itraconazole. nih.govijcrt.org
Anticancer: Derivatives such as Letrozole and Anastrozole are used in the treatment of breast cancer. dergipark.org.tr
Antiviral, Antibacterial, and Antitubercular: Many derivatives have shown potent activity against various pathogens. nih.govdergipark.org.tr
Other Activities: The scaffold is also explored for analgesic, anti-inflammatory, anticonvulsant, and antidepressant properties. nih.govdergipark.org.tr
In agricultural science, 1,2,4-triazole derivatives are extensively used for crop protection. uzhnu.edu.ua They are a key component in many fungicides (often called conazoles), herbicides, insecticides, and plant growth regulators. uzhnu.edu.uanih.gov The ability of the triazole ring to inhibit key enzymes in fungi, such as cytochrome P450-dependent lanosterol (B1674476) 14α-demethylase, is a primary mechanism for its fungicidal action in both medicine and agriculture. ijcrt.orguzhnu.edu.ua
Evolution of Research on 1,2,4-Triazole Derivatives
Research on 1,2,4-triazoles has evolved significantly since their initial discovery. Early work focused on the synthesis of the basic ring and simple derivatives. sigmaaldrich.com Modern research, however, has shifted towards more complex and targeted approaches. A key trend is the use of molecular hybridization, where the 1,2,4-triazole scaffold is fused or linked with other bioactive heterocyclic systems to create hybrid compounds with potentially enhanced or novel pharmacological activities. nih.govnih.gov
The development of synthetic methodologies has also advanced. While classical methods involving the cyclization of thiosemicarbazides or diacylhydrazines are still in use, newer, more efficient techniques have emerged. researchgate.netsigmaaldrich.com These include copper-catalyzed reactions, microwave-assisted synthesis, and multi-component reactions that allow for the rapid generation of diverse libraries of triazole derivatives. researchgate.netsigmaaldrich.com
Furthermore, the integration of computational tools, such as molecular docking, has become a standard practice in the field. dergipark.org.trnih.gov These methods allow researchers to predict how triazole derivatives will interact with their biological targets, enabling more rational drug design and the optimization of structure-activity relationships (SAR) before undertaking complex synthesis. nih.gov This synergy between advanced synthesis and computational analysis continues to accelerate the discovery of new 1,2,4-triazole-based therapeutic and agrochemical agents. nih.govnih.gov
Contextualizing 3-(octylthio)-1H-1,2,4-triazol-5-amine within Triazole Research
The specific compound this compound is not widely documented in peer-reviewed academic literature, suggesting it is a novel compound or has not been the subject of extensive, targeted investigation. However, its structure can be understood and contextualized within the well-established chemistry of its constituent parts: the 5-amino-1H-1,2,4-triazole-3-thiol core and the S-linked octyl group.
The logical precursor for this compound is 5-amino-1H-1,2,4-triazole-3-thiol (also known as 3-amino-1,2,4-triazole-5-thiol), a known chemical intermediate. sigmaaldrich.com The synthesis of the target compound would likely proceed via a standard S-alkylation reaction, where the thiol group of the precursor is reacted with an octyl halide, such as 1-bromooctane (B94149). mdpi.comnih.gov The alkylation of 1,2,4-triazole-3-thiones with alkyl halides is a well-documented and reliable method that predominantly yields the S-alkylated product. mdpi.comnih.gov
Research on structurally similar compounds provides a framework for its potential significance. For instance, studies on various 3-alkylthio-1,2,4-triazole derivatives have been conducted to explore their biological activities. uzhnu.edu.ua The presence of a long, eight-carbon alkyl (octyl) chain makes the molecule significantly more lipophilic (fat-soluble) compared to its methylthio analogue. This property could be exploited in applications requiring penetration of lipid membranes, which is often a key factor in the efficacy of antimicrobial and anticancer agents. For example, a series of 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines were synthesized and showed potent anticancer activity, demonstrating the utility of the 3-thioether linkage in designing bioactive molecules. nih.gov
Given the broad spectrum of activities associated with the 3-amino-1,2,4-triazole scaffold, this compound represents a research candidate for screening in various biological assays, particularly those where increased lipophilicity might enhance performance, such as in antifungal, antibacterial, or herbicidal applications.
Data Tables
Table 1: Properties of Target Compound and Related Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature | Reference |
|---|---|---|---|---|
| This compound | C₁₀H₂₀N₄S | 228.36 | Target compound with C8 alkyl chain | (Predicted) |
| 3-Amino-5-methylthio-1H-1,2,4-triazole | C₃H₆N₄S | 130.17 | S-methyl analog |
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,2,4-Triazole |
| Fluconazole |
| Itraconazole |
| Letrozole |
| Anastrozole |
| 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amine |
| 5-amino-1H-1,2,4-triazole-3-thiol |
| 3-Amino-5-methylthio-1H-1,2,4-triazole |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-octylsulfanyl-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4S/c1-2-3-4-5-6-7-8-15-10-12-9(11)13-14-10/h2-8H2,1H3,(H3,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENVYDNEKHBMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1=NNC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization for Research on 3 Octylthio 1h 1,2,4 Triazol 5 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound like 3-(octylthio)-1H-1,2,4-triazol-5-amine, both ¹H and ¹³C NMR would provide critical information about its molecular framework.
In a typical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons of the octyl chain, the amine (NH₂) group, and the triazole ring's NH proton. The chemical shifts (δ) of the octyl group's protons would likely appear in the upfield region (approx. 0.8-3.0 ppm). The methylene (B1212753) group adjacent to the sulfur atom (S-CH₂) would be expected to have a downfield shift compared to the other methylene groups in the chain due to the deshielding effect of the sulfur atom. The protons of the amine and the triazole NH would appear as broader signals, and their chemical shifts could vary depending on the solvent and concentration.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the octyl chain and the triazole ring would produce a distinct signal. The carbons of the triazole ring would be expected to appear in the downfield region of the spectrum.
Hypothetical ¹H NMR Data for this compound (Note: This data is illustrative and not based on experimental results)
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH₃ (octyl) | ~0.9 | Triplet |
| (CH₂)₆ (octyl) | ~1.2-1.7 | Multiplet |
| S-CH₂ (octyl) | ~2.9-3.1 | Triplet |
| NH₂ | Variable (broad) | Singlet |
Hypothetical ¹³C NMR Data for this compound (Note: This data is illustrative and not based on experimental results)
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (octyl) | ~14 |
| (CH₂)₆ (octyl) | ~22-32 |
| S-CH₂ (octyl) | ~35-40 |
| C-S (triazole) | ~150-160 |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (e.g., HRMS, LC-MS, ESI-MS)
Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. Techniques like High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
Electrospray ionization (ESI-MS) would likely be a suitable ionization method for this polar molecule, producing a protonated molecule [M+H]⁺. The fragmentation pattern observed in tandem MS (MS/MS) experiments would be expected to show characteristic losses, such as the cleavage of the octyl chain and fragmentation of the triazole ring.
Hypothetical Mass Spectrometry Data for this compound (Note: This data is illustrative and not based on experimental results)
| Technique | Expected Observation |
|---|---|
| HRMS (ESI+) | Accurate mass of [M+H]⁺ corresponding to C₁₀H₂₁N₄S |
| LC-MS | A peak at a specific retention time with the corresponding m/z |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amine and triazole ring, C-H bonds of the octyl chain, the C=N bonds of the triazole ring, and the C-S bond.
Hypothetical IR Spectroscopy Data for this compound (Note: This data is illustrative and not based on experimental results)
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H stretching (amine and triazole) | ~3100-3400 (broad) |
| C-H stretching (alkyl) | ~2850-2960 |
| C=N stretching (triazole ring) | ~1600-1650 |
| N-H bending (amine) | ~1550-1650 |
Elemental Analysis for Compound Purity and Composition
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound and assessing its purity. For this compound (C₁₀H₂₀N₄S), the theoretical elemental composition can be calculated. Experimental values that closely match the theoretical percentages would confirm the compound's identity and high purity.
Theoretical Elemental Analysis Data for C₁₀H₂₀N₄S
| Element | Theoretical Percentage |
|---|---|
| Carbon (C) | 52.59% |
| Hydrogen (H) | 8.83% |
| Nitrogen (N) | 24.53% |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the purification of synthesized compounds and for the assessment of their purity. For a moderately polar compound like this compound, High-Performance Liquid Chromatography (HPLC) would be a suitable method for purity analysis. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid, would likely provide good separation. The purity would be determined by the presence of a single major peak in the chromatogram.
For preparative isolation, column chromatography using silica (B1680970) gel as the stationary phase and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane) would be a common approach.
Hypothetical Chromatographic Conditions for this compound (Note: This data is illustrative and not based on experimental results)
| Technique | Stationary Phase | Mobile Phase (Illustrative) |
|---|---|---|
| HPLC | C18 | Acetonitrile/Water gradient |
Biological Activity and Pharmacological Potential Exploration of 3 Octylthio 1h 1,2,4 Triazol 5 Amine Derivatives
Antimicrobial Research Applications
Derivatives of 1,2,4-triazole (B32235) are a significant area of research in the development of new antimicrobial agents to combat the growing challenge of drug resistance. nih.gov Their broad-spectrum activity has been demonstrated against various pathogens. niscpr.res.in
Antifungal Activity Studies of Triazole Derivatives
The 1,2,4-triazole core is famously present in several widely used antifungal drugs, including fluconazole (B54011) and itraconazole. researchgate.netekb.eg These agents typically function by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov
Research has shown that specific structural features can enhance the antifungal efficacy of triazole derivatives. For instance, the presence of one or two aromatic rings, particularly those with halogen substitutions, separated from the triazole moiety by a two-carbon linker, is often associated with potent activity. niscpr.res.in
A study on a series of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives revealed significant antifungal effects against Microsporum gypseum, a fungus responsible for skin infections. nih.gov Several of these synthesized compounds exhibited activity superior to the standard drug, ketoconazole. nih.gov Another research effort focusing on 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4-substituted derivatives also reported good antifungal activity against Candida albicans, with MIC values ranging from 0.0625 to 1 μg/mL. nih.gov
Similarly, novel 1,2,4-triazole derivatives containing 1,2,3-triazoles or substituted amines demonstrated better antifungal properties against several key fungal pathogens when compared to fluconazole. nih.gov Certain compounds in this series were particularly effective against Aspergillus fumigatus. nih.gov
Interactive Data Table: Antifungal Activity of Selected 1,2,4-Triazole Derivatives
| Compound Series | Fungal Strain(s) | Key Findings | Reference(s) |
| 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiols | Microsporum gypseum | Six derivatives showed antifungal activity superior to ketoconazole. | nih.gov |
| 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4-substituted derivatives | Candida albicans | Good antifungal activity with MIC values of 0.0625–1 μg/mL. | nih.gov |
| 1,2,4-Triazole derivatives with 1,2,3-triazole or substituted amine side chains | Aspergillus fumigatus | Potent activity with MIC80 values ranging from 0.125–1 μg/mL. | nih.gov |
| 2-Phenoxy-benzo[g] nih.govresearchgate.netnih.govtriazolo[1,5-a]quinazoline derivatives | Aspergillus fumigatus | Excellent fungicidal activities with MIC values of 0.98–1.95 μg/mL. | nih.gov |
Antibacterial Activity Investigations of Triazole Derivatives
The 1,2,4-triazole scaffold is also a promising foundation for the development of novel antibacterial agents. nih.gov Various derivatives have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria. niscpr.res.innih.gov
In one study, a series of 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives were synthesized and evaluated for their antimicrobial properties. nih.gov Several of these compounds exhibited significant activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa when compared to the standard drug ciprofloxacin. nih.gov Another investigation into 4-amino-5-aryl-4H-1,2,4-triazole derivatives found that a compound with a 4-trichloromethyl group on the phenyl ring showed high antibacterial activity, comparable to ceftriaxone. nih.gov
Furthermore, the synthesis of 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols yielded compounds with notable antibacterial activity. connectjournals.com Derivatives with electron-withdrawing halogen groups at the para position of the benzylidene ring were particularly effective against both Gram-positive and Gram-negative bacteria. connectjournals.com
Interactive Data Table: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives
| Compound Series | Bacterial Strain(s) | Key Findings | Reference(s) |
| 1,2,4-Triazolo[1,5-a]pyrimidine-based derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Four compounds showed promising results compared to ciprofloxacin. | nih.gov |
| 4-Amino-5-aryl-4H-1,2,4-triazole derivatives | E. coli, B. subtilis, P. aeruginosa, P. fluoroscens | A derivative with a 4-trichloromethyl group had activity equivalent to ceftriaxone. | nih.gov |
| 4-(4-Substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols | Gram-positive and Gram-negative bacteria | Compounds with a para-halo group showed good activity. | connectjournals.com |
| 1,2,4-triazole-3-thiol derivatives | P. aeruginosa, B. subtilis, S. aureus | Minimum inhibitory concentrations ranged from 3.12-25 μg/mL. | niscpr.res.inniscpr.res.in |
Anti-biofilm Capabilities
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them highly resistant to conventional antibiotics. nih.gov There is a growing interest in developing agents that can inhibit biofilm formation or disperse existing biofilms.
Research into triazole derivatives has shown their potential as anti-biofilm agents. A study combining triazole and Schiff base structures resulted in a compound, E10, which demonstrated a good anti-biofilm effect against Staphylococcus aureus and Escherichia coli. nih.gov The proposed mechanism for this activity was the disruption of the bacterial cell membrane. nih.gov
Another study focused on new thiazole (B1198619) nortopsentin analogues, which are structurally related to some triazole derivatives, and found that they could inhibit biofilm formation in staphylococcal strains at low micromolar concentrations without affecting the growth of the bacteria in their free-living, planktonic form. nih.gov
Anticancer Research Perspectives
In Vitro Cytotoxicity Assays
In vitro cytotoxicity assays are a primary method for screening the anticancer potential of new compounds. Numerous studies have demonstrated the antiproliferative effects of 1,2,4-triazole derivatives against a variety of cancer cell lines. researchgate.netisres.org
For instance, two novel bis-1,2,4-triazole derivatives, MNP-14 and MNP-16, were evaluated for their cytotoxic effects on human acute lymphoblastic leukemia (MOLT-4) and lung cancer (A549) cells. nih.gov The results indicated that MNP-16, in particular, induced significant, dose- and time-dependent cytotoxicity, with an IC50 of 3-5 μM. nih.gov Further investigation suggested that this cytotoxicity was mediated through the induction of apoptosis and considerable DNA strand breaks. nih.gov
In another study, novel betulin-1,2,4-triazole derivatives were tested against melanoma (A375), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines. mdpi.com One derivative, Bet-TZ1, showed the highest cytotoxicity against the A375 cell line, with an IC50 value of 22.41 μM after 48 hours of exposure. mdpi.com This compound was also found to induce apoptosis and inhibit cancer cell migration. mdpi.com
A series of substituted 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines were synthesized and found to have sub-micromolar IC50 values in cancer cell lines that overexpress the anti-apoptotic protein Bcl-2. nih.gov
Interactive Data Table: In Vitro Cytotoxicity of Selected 1,2,4-Triazole Derivatives
| Compound | Cell Line(s) | IC50 Value(s) | Reference(s) |
| MNP-16 | MOLT-4 (leukemia), A549 (lung) | 3-5 μM | nih.gov |
| Bet-TZ1 | A375 (melanoma) | 22.41 μM (48h) | mdpi.com |
| Nitrobenzyl analogue 6c | Bcl-2 expressing cancer cells | Sub-micromolar | nih.gov |
| Imidazolyl-1,3,5-triazine derivatives | MCF-7, T-47D, ZR-75-1 (breast), P388 (leukemia) | Showed significant cytotoxic activity | nih.gov |
Anti-angiogenic Activity Studies
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. Some heterocyclic compounds, including those with structures related to triazoles, have been investigated for their anti-angiogenic properties.
A study on a series of thiadiazole pyridazine (B1198779) compounds, which share some structural similarities with substituted triazoles, led to the discovery of potent anti-angiogenic activity. nih.gov Screening in a rat aortic ring assay identified compounds that could inhibit microvessel growth both in vitro and in vivo. nih.gov While not directly involving 1,2,4-triazoles, this research highlights the potential for related heterocyclic systems to interfere with angiogenesis. The exploration of 1,2,4-triazole derivatives for similar activity is a logical and promising direction for future research.
Anti-inflammatory Research
Derivatives of the 1,2,4-triazole core are extensively investigated for their anti-inflammatory properties. mdpi.com Inflammation is a crucial defense mechanism, but chronic inflammation contributes to numerous diseases. mdpi.com The anti-inflammatory effects of triazole derivatives are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases. mdpi.com
Research has shown that various substituted 1,2,4-triazoles exhibit significant anti-inflammatory activity. For instance, a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives demonstrated significant inhibition of carrageenan-induced rat paw edema. nih.gov Notably, two derivatives from this series were found to be as potent or even more potent than the standard drugs Indomethacin and Celecoxib, without showing ulcerogenic activity. nih.gov Similarly, new 1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone have been synthesized and tested for their effects on COX-1 and COX-2 isoenzymes. mdpi.com Certain compounds in this class, particularly those with a methyl substituent on the triazole ring, showed good inhibitory activity against the COX-2 isoenzyme. mdpi.com
In other studies, Schiff bases derived from 4-amino-1,2,4-triazole-5(4H)-thiones have been identified as potent anti-inflammatory agents. nih.gov The anti-inflammatory potential is a recurring theme, with many studies confirming the activity of new triazole derivatives in vivo. mdpi.comzsmu.edu.ua The structural features of 3-(octylthio)-1H-1,2,4-triazol-5-amine, particularly the triazole nucleus, suggest that its derivatives could modulate inflammatory pathways, making this an important area for future investigation.
Table 1: Anti-inflammatory Activity of Selected 1,2,4-Triazole Derivatives
| Compound Series | Assay | Key Findings | Reference |
|---|---|---|---|
| 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives | Carrageenan-induced rat paw edema | Showed significant inhibition; some derivatives were equipotent or more potent than Indomethacin and Celecoxib. | nih.gov |
| 1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone | COX-1/COX-2 inhibition assay | Derivatives with a methyl substituent showed the best COX inhibitory activity, with better affinity towards COX-2. | mdpi.com |
| Schiff bases of 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione | In vivo models | Certain derivatives were identified as potent anti-inflammatory drugs. | nih.gov |
Antioxidant Research
The overproduction of free radicals and reactive oxygen species (ROS) can lead to oxidative stress, which is implicated in aging and a variety of diseases, including cancer, neurodegenerative disorders, and atherosclerosis. nih.gov Synthetic antioxidants are of great interest, and 1,2,4-triazole derivatives have emerged as a promising class of compounds with the ability to neutralize free radicals. nih.govzsmu.edu.ua
The antioxidant properties of 1,2,4-triazoles are often attributed to their chemical structure, which can donate hydrogen atoms or electrons to scavenge free radicals. nih.gov Studies on various derivatives have confirmed this potential. For example, research on 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives revealed significant antiradical activity against the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. zsmu.edu.ua The parent compound, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, was found to be the most active, with an effect of 88.89% at a concentration of 1 × 10⁻³ M. zsmu.edu.ua
Similarly, a study on 3-alkyl-4-acylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones demonstrated their capacity as radical scavengers and hydrogen donors, indicating moderate antioxidant activity. nih.gov The presence of a thiol or thioether group, as seen in this compound, is often associated with antioxidant effects. Novel derivatives of 4-R-5-phenethyl-4H-1,2,4-triazole-3-thiols have also been synthesized and evaluated for their antioxidant activity, further highlighting the potential of this chemical class. researchgate.net The collective evidence strongly suggests that derivatives based on the this compound scaffold are worthy candidates for development as antioxidant agents. zsmu.edu.ua
Table 2: Antioxidant Activity of Selected 1,2,4-Triazole Derivatives
| Compound | Assay | Result | Reference |
|---|---|---|---|
| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | DPPH radical scavenging | 88.89% antiradical effect at 1 × 10⁻³ M | zsmu.edu.ua |
| 3-Alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones | DPPH radical scavenging | Showed moderate activity as radical scavengers. | nih.gov |
| Hybrids of 1,2,4-triazoles and phenothiazine | Not specified | Reported to be good antioxidants. | researchgate.net |
Other Biological Potentials Relevant to Research Disciplines
The emergence of new and resistant viral infections necessitates the continuous search for novel antiviral agents. nih.gov The 1,2,4-triazole nucleus is a component of several established drugs, including the antiviral medication Ribavirin. nih.govnih.gov This has spurred extensive research into new 1,2,4-triazole derivatives for their antiviral properties against a wide range of DNA and RNA viruses. nih.gov
Studies have explored various modifications of the triazole ring to enhance antiviral efficacy. For instance, isosteric analogs of Acyclovir containing a 1,2,4-triazole ring have shown activity against the herpes simplex type 1 virus. nih.gov In other research, newly synthesized 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines were evaluated for activity against Japanese encephalitis virus (JEV) and herpes simplex virus-1 (HSV-1). nih.gov Another study on new thiazole and 1,2,4-triazole derivatives found moderate activity against Bovine Viral Diarrhoea Virus (BVDV), Coxsackie Virus (CVB-2), and HIV-1 for some compounds. researchgate.net The structural similarity of this compound to these active compounds suggests that its derivatives could be promising candidates for antiviral drug discovery.
The ability to inhibit specific enzymes is a cornerstone of modern pharmacology. The 1,2,4-triazole scaffold has proven to be a versatile framework for designing potent enzyme inhibitors.
Acetylcholinesterase (AChE) Inhibition: The inhibition of AChE is a key strategy in the management of Alzheimer's disease. A series of novel azinane triazole-based derivatives were synthesized and found to be effective inhibitors of AChE, with some compounds exhibiting IC50 values in the sub-micromolar range (e.g., 0.73 ± 0.54 µM). nih.gov
Other Enzyme Targets: The same study also identified potent inhibitors of butyrylcholinesterase (BChE), α-glucosidase, and urease. nih.gov The 1,2,3-triazole scaffold, a close isomer, has been used to develop potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an important cancer immunotherapy target. nih.gov Furthermore, a series of 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines were synthesized as inhibitors of the anti-apoptotic protein Bcl-2, demonstrating anticancer potential. nih.gov The structural features of this compound make it a suitable starting point for developing inhibitors against these and other clinically relevant enzymes.
Table 3: Enzyme Inhibition by 1,2,4-Triazole Derivatives
| Compound Series | Target Enzyme | Potency (IC₅₀) | Reference |
|---|---|---|---|
| Azinane triazole derivatives (12d) | Acetylcholinesterase (AChE) | 0.73 ± 0.54 µM | nih.gov |
| Azinane triazole derivatives (12d) | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 µM | nih.gov |
| Azinane triazole derivatives (12d) | α-Glucosidase | 36.74 ± 1.24 µM | nih.gov |
| 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines (6c) | Bcl-2 expressing cancer cells | Sub-micromolar IC₅₀ values | nih.gov |
Targeting specific cellular receptors is a fundamental strategy in drug development. Derivatives of the 1,2,4-triazole ring have been explored as ligands for various receptors. A notable example is the development of 1,2,4-triazolo[5,1-i]purine derivatives as highly potent and selective ligands for the human adenosine (B11128) A₃ receptor. nih.gov In this study, structure-activity relationship analysis led to the discovery of a compound with a Kᵢ value of 0.18 nM for the A₃ receptor, demonstrating the high affinity achievable with this scaffold. nih.gov The structural characteristics of this compound provide a template that could be modified to achieve specific binding to G-protein coupled receptors like the ghrelin receptor or other important pharmacological targets.
The ability of molecules to bind metal ions is crucial in various contexts, from treating heavy metal poisoning to managing diseases of metal overload. The nitrogen atoms of the triazole ring, along with adjacent functional groups like thiols and amines, make 1,2,4-triazole derivatives excellent candidates for metal ion chelation. nih.gov
Research has demonstrated the effectiveness of triazole-based compounds in this area. For example, a study on novel triazole derivatives showed a high capacity for removing various heavy metal ions, including Pb²⁺, Cd²⁺, Fe³⁺, and Cr³⁺, with removal rates in the range of 42%–60%. nih.gov Copolymers incorporating the (4-amino-5-mercapto-1,2,4-triazol-3-yl)-phenol moiety have also been synthesized and shown to have high efficiency and selectivity for chelating Cr³⁺ ions. researchgate.net The well-known iron chelator drug Deferasirox is itself a triazole derivative, underscoring the clinical relevance of this chemical class for metal chelation therapy. ekb.eg The structure of this compound, containing multiple potential coordination sites (triazole nitrogens, exocyclic amine, and thioether sulfur), suggests a strong potential for its derivatives to act as effective metal-chelating agents.
Structure Activity Relationship Sar Studies of 3 Octylthio 1h 1,2,4 Triazol 5 Amine and Its Analogues
Impact of the Octylthio Moiety on Biological Activity
The lipophilicity and length of the alkyl chain at the 3-thio position of the 1,2,4-triazole (B32235) ring are critical determinants of biological activity. While specific studies on the octylthio group are limited, research on related 3-alkylthio-1,2,4-triazoles provides significant insights. The length of the alkyl chain can modulate the compound's ability to cross cell membranes and interact with hydrophobic pockets of target proteins.
The thioether linkage itself is also significant. Oxidation of the sulfur atom to a sulfone has been shown to dramatically increase the analgesic and anti-inflammatory properties in a series of 5-aryl-3-alkylthio-1,2,4-triazoles, suggesting that the electronic properties of the sulfur-containing moiety are as important as its size and lipophilicity. nih.gov
Table 1: Influence of Alkylthio Chain Length on Antimicrobial Activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles
| Compound ID | Alkyl Chain | Antimicrobial Activity | Antifungal Activity |
|---|---|---|---|
| IIa | Methyl | Moderate | Moderate |
| IIb | Ethyl | Moderate | Moderate |
| IIc | Propyl | Moderate | Moderate |
| IId | Butyl | Moderate | Moderate |
| IIe | Amyl | Moderate | Moderate |
| IIi | Decyl | Most Active | Most Active |
Data inferred from a study on 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. nih.gov
Role of the 5-Amino Group in Activity Modulation
The amino group at the 5-position of the 1,2,4-triazole ring is a key pharmacophoric feature that significantly influences the biological activity of these compounds. This group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. niscpr.res.in
In many series of 1,2,4-triazole derivatives, the presence of a primary amino group at the C-5 (or the isomeric N-4) position is crucial for activity. For instance, in a series of 4-amino-5-aryl-4H-1,2,4-triazole derivatives, the free amino group was found to be important for antibacterial activity. ekb.eg Its acetylation was reported to cause a decrease in antibacterial potency against most tested strains. ekb.eg
Furthermore, the amino group serves as a versatile synthetic handle for the preparation of a wide range of derivatives with modulated pharmacological profiles. Condensation of the amino group with aldehydes to form Schiff bases is a common strategy to generate compounds with enhanced antimicrobial and antifungal activities. nih.govnih.gov For example, Schiff bases derived from 4-amino-5-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have shown potent antibacterial activity. niscpr.res.in This indicates that while the free amino group is important, its derivatization can lead to a significant enhancement of biological effects, likely by introducing new binding interactions or altering the physicochemical properties of the molecule.
Table 2: Effect of 4-Amino Group Modification on Antibacterial Activity
| Compound Type | Modification of Amino Group | General Antibacterial Activity |
|---|---|---|
| 4-Amino-1,2,4-triazole (B31798) | Free NH2 | Active |
| Acetylated 4-Amino-1,2,4-triazole | Acetylation | Decreased Activity ekb.eg |
| Schiff Base of 4-Amino-1,2,4-triazole | Condensation with Aldehyde | Potentially Enhanced Activity niscpr.res.innih.gov |
Data inferred from studies on 4-amino-1,2,4-triazole derivatives.
Influence of Substituent Variations on Pharmacological Profiles
The pharmacological profile of 3-(octylthio)-1H-1,2,4-triazol-5-amine analogues can be finely tuned by introducing various substituents on the triazole ring and the octylthio moiety.
Substituents on the Triazole Ring:
N-4 Position: Substitution on the N-4 nitrogen of the triazole ring has a profound impact on activity. In a series of 3,4,5-trisubstituted-1,2,4-triazoles, the nature of the substituent at the N-4 position was critical for their activity as somatostatin (B550006) receptor-4 agonists. cymitquimica.comnih.gov Similarly, for fluoroquinolone hybrids, variations at the N-4 position of the triazole core led to significant differences in antimicrobial activity. niscpr.res.in
C-5 Position (in analogues where the amino group is replaced): In analogues where the 5-amino group is replaced by other substituents, such as aryl groups, the nature of this group is crucial. For example, in a series of 5-aryl-3-alkylthio-4H-1,2,4-triazoles, the presence of a 4-methoxyphenyl (B3050149) group at the C-5 position was preferable for antibacterial activity compared to a 4-methylphenyl group. niscpr.res.in
Substituents on the Thioether Moiety:
Replacing the alkyl chain with a benzyl (B1604629) group, and further substituting the phenyl ring of the benzyl group, can lead to potent anticancer agents. A study on 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines showed that a nitrobenzyl analogue exhibited sub-micromolar IC50 values against Bcl-2 expressing cancer cell lines. researchgate.netacs.org
Table 3: Influence of Substituents on Biological Activity of 1,2,4-Triazole Analogues
| Compound Series | Position of Variation | Substituent | Observed Activity | Reference |
|---|---|---|---|---|
| 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines | Benzyl Ring | Nitro group | Potent anticancer (Bcl-2 inhibition) | researchgate.net |
| 5-Aryl-3-alkylthio-4H-1,2,4-triazoles | C-5 Aryl group | 4-methoxyphenyl | Preferred for antibacterial activity | niscpr.res.in |
| Fluoroquinolone-triazole hybrids | N-4 of triazole | Ethyl vs. Phenyl | Significant impact on antimicrobial activity | niscpr.res.in |
Correlating Structural Features with Specific Biological Mechanisms
The biological activities of this compound and its analogues can be attributed to their interaction with specific molecular targets. The structural features of these compounds are key to their mechanism of action.
Enzyme Inhibition: Many 1,2,4-triazole derivatives exert their effects by inhibiting specific enzymes. For example, antifungal triazoles like fluconazole (B54011) inhibit the enzyme 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi. researchgate.net It is plausible that this compound and its analogues could exhibit antifungal activity through a similar mechanism. Furthermore, various 1,2,4-triazole derivatives have been shown to inhibit other enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and lipoxygenase (LOX). For a series of 1,2,4-triazole bearing azinane analogues, methyl phenyl-substituted derivatives were found to be potent inhibitors of AChE, α-glucosidase, urease, and BChE.
Receptor Agonism/Antagonism: Some 1,2,4-triazole derivatives can act as ligands for specific receptors. For instance, a series of 3-thio-3,4,5-trisubstituted-1,2,4-triazoles were identified as high-affinity agonists for the somatostatin receptor-4 (SST4). cymitquimica.comnih.gov Another study identified substituted 1,2,4-triazoles as inhibitors of leukotriene biosynthesis by targeting the 5-lipoxygenase-activating protein (FLAP).
Inhibition of Protein-Protein Interactions: Certain triazole derivatives have been designed to inhibit protein-protein interactions that are critical for disease progression. For example, 3,4,5-trisubstituted 4H-1,2,4-triazoles have been developed as inhibitors of the annexin (B1180172) A2–S100A10 protein interaction, which is implicated in cancer metastasis. ekb.eg
The specific mechanism of action of this compound would depend on how its structural features, including the long lipophilic octyl chain and the hydrogen-bonding capable amino group, allow it to interact with a particular biological target.
Table 4: Enzyme Inhibition Data for Various 1,2,4-Triazole Analogues
| Compound Series | Target Enzyme | Most Potent Analogue (Substituents) | IC50 Value (μM) | Reference |
|---|---|---|---|---|
| Azinane-triazole derivatives | AChE | Methyl phenyl | 0.73 ± 0.54 | |
| Azinane-triazole derivatives | α-glucosidase | Methyl phenyl | 36.74 ± 1.24 | |
| Azinane-triazole derivatives | Urease | Methyl phenyl | 19.35 ± 1.28 | |
| Azinane-triazole derivatives | BChE | Methyl phenyl | 0.017 ± 0.53 | |
| Bis-(1,2,4-triazole) derivatives | Urease | 4-methyl phenyl | 15.00 ± 0.10 |
Exploring Bioisosteric Replacements within the Triazole Scaffold
Bioisosteric replacement is a powerful strategy in drug design to improve the pharmacological properties of a lead compound. In the context of this compound, bioisosteric replacements can be considered for the thioether linkage, the amino group, and the triazole ring itself.
Thioether Linkage: The thioether linkage is a common site for bioisosteric replacement. Replacing the sulfur atom with an oxygen atom to form an ether linkage has been explored in some 1,2,4-triazole series. In one study, this replacement led to a decrease in inhibitory activity against FLAP, suggesting that the sulfur atom is important for the compound's interaction with the target.
Triazole Ring: The 1,2,4-triazole ring itself can be considered a bioisostere of other functional groups, such as amide bonds, and has been used to improve the metabolic stability of drug candidates. In some cases, the 1,2,4-triazole ring can be replaced by other five-membered heterocycles. For example, the bioisosteric replacement of a 1,2,3-triazole ring with a 1H-tetrazole ring in a series of anticancer compounds led to a significant enhancement of anti-leukemic activity. This suggests that exploring other heterocyclic scaffolds as replacements for the 1,2,4-triazole ring in this compound could be a fruitful avenue for discovering new analogues with improved properties.
Carboxylic Acid Bioisosteres: In a series of 1,2,4-triazole-5-substituted compounds, the replacement of a carboxylic acid moiety with various bioisosteres, such as N-(pyridin-3-yl)methanesulfonamide, led to a dramatic increase in potency as URAT1 inhibitors. This highlights the potential of bioisosteric replacement of functional groups attached to the triazole scaffold to optimize activity.
Table 5: Examples of Bioisosteric Replacements in Triazole-Containing Scaffolds
| Original Scaffold Feature | Bioisosteric Replacement | Effect on Activity | Biological Target | Reference |
|---|---|---|---|---|
| Thioether (-S-) | Ether (-O-) | Decreased activity | FLAP | |
| 1,2,3-Triazole Ring | 1H-Tetrazole Ring | Enhanced activity | Anticancer | |
| Carboxylic Acid | N-(pyridin-3-yl)methanesulfonamide | Increased potency | URAT1 |
Computational Chemistry and Molecular Modeling for 3 Octylthio 1h 1,2,4 Triazol 5 Amine Research
Molecular Docking Studies for Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand, such as 3-(octylthio)-1H-1,2,4-triazol-5-amine, and a macromolecular target, typically a protein or enzyme. This prediction is crucial for understanding the compound's potential mechanism of action as an inhibitor or activator.
Ligand-Protein Interactions and Binding Modes
The binding of a ligand to a protein is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. youtube.com For this compound, the molecular structure suggests several key interaction points. The 1,2,4-triazole (B32235) ring and the exocyclic amine group are rich in hydrogen bond donors and acceptors. pensoft.net These features allow the polar head of the molecule to form specific hydrogen bonds with amino acid residues like glutamine, asparagine, serine, and threonine within a protein's active site. nih.govresearchgate.net
The long, flexible octylthio chain provides a significant hydrophobic character. In a typical enzyme active site, this aliphatic tail would likely orient itself into a hydrophobic pocket, interacting with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine. pensoft.net The sulfur atom in the thioether linkage can also participate in various interactions, including hydrophobic and, in some contexts, weak hydrogen bonding.
Molecular docking simulations of related 1,2,4-triazole derivatives have demonstrated their ability to fit into the active sites of various enzymes, such as kinases and synthases. nih.govnih.govnih.gov For instance, studies on similar heterocyclic compounds have shown that the triazole nitrogen atoms are often crucial for anchoring the ligand into the binding site through hydrogen bonds with key residues. researchgate.net A hypothetical docking of this compound into a kinase active site might reveal the interactions detailed in the table below.
Prediction of Inhibitory Constants (pKi)
One of the primary outputs of molecular docking is a scoring function that estimates the binding affinity between the ligand and the protein. This score, often expressed in energy units (e.g., kcal/mol), can be correlated with experimental measures of binding affinity, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The predicted inhibitory constant, often expressed as its negative logarithm (pKi), provides a quantitative measure of a ligand's potency. researchgate.net
For novel compounds, docking scores serve as a preliminary filter to rank and prioritize candidates for further study. cal-tek.eu In studies of related triazole-based inhibitors, compounds with lower (more negative) binding energy scores in docking simulations were often found to have better experimental inhibitory activity. nih.govresearchgate.net By docking this compound and its designed analogs into a target protein, researchers can predict their pKi values, helping to guide the synthesis toward more potent derivatives.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of molecules. dnu.dp.ua For this compound, DFT calculations can provide valuable data on its geometry, orbital energies, and charge distribution, which are fundamental to its chemical reactivity and interaction capabilities. researchgate.net
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive.
In triazole-thioether derivatives, the HOMO is often localized on the electron-rich triazole ring and the sulfur atom, indicating these are the primary sites for electron donation. researchgate.net The LUMO is typically distributed over the triazole ring system. For this compound, the HOMO would likely be concentrated around the triazole ring, the amine group, and the sulfur atom, while the LUMO would reside on the triazole ring. The long octyl chain generally has a minimal contribution to the frontier orbitals. researchgate.net
Atomic Charges and Electrostatic Potentials
DFT calculations can determine the partial atomic charges on each atom in a molecule, providing a picture of electron distribution. This information helps identify which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic). A related concept is the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the molecule's electron density surface. mdpi.com Regions of negative potential (typically colored red or yellow) are prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. researchgate.net
For this compound, the MEP would likely show a strong negative potential around the nitrogen atoms of the triazole ring and the exocyclic amine group, making them primary sites for hydrogen bonding and interactions with positive charges. dergipark.org.tr The hydrogen atoms on the amine and the N1 of the triazole would show positive potential. The octyl chain would be largely neutral (green). This analysis is crucial for rationalizing the binding modes observed in docking studies. nih.gov
In Silico Screening and Virtual Library Design for Novel Derivatives
In silico screening involves computationally evaluating large collections of compounds (libraries) to identify those with a high probability of having a desired biological activity. researchgate.net This process can be structure-based (using docking, as described above) or ligand-based (using the structure of a known active compound to find similar ones).
Starting with the this compound scaffold, a virtual library of novel derivatives can be designed and constructed computationally. mdpi.com Modifications could include:
Varying the alkyl chain: Changing the length, branching, or cyclization of the octyl group to optimize hydrophobic interactions.
Substituting the amine group: Introducing different substituents on the amine to alter hydrogen bonding capacity or introduce new interactions.
Modifying the triazole core: Although more synthetically challenging, substitutions on the triazole ring itself could be explored.
This virtual library, potentially containing thousands of compounds, can then be rapidly screened against a specific protein target. nih.govnih.gov The top-scoring virtual hits—those predicted to have the highest binding affinity or best fit—are then prioritized for chemical synthesis and subsequent experimental validation. nih.gov This approach significantly streamlines the drug discovery process, saving time and resources by focusing experimental efforts on the most promising candidates. nih.govresearchgate.net
Table of Mentioned Chemical Compounds
Prediction of Molecular Descriptors for Structure-Activity Correlation
In the field of computational chemistry and molecular modeling, the prediction of molecular descriptors is a critical step in establishing a Quantitative Structure-Activity Relationship (QSAR). This process involves calculating a wide range of descriptors that numerically represent the chemical and physical properties of a molecule. These descriptors are then correlated with the biological activity of a series of compounds to develop predictive models. For this compound, a variety of molecular descriptors can be computationally generated to understand its potential biological activities.
These descriptors are broadly categorized into several classes:
Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition without considering the 3D structure. They include counts of atoms, bonds, rings, and molecular weight.
Topological Descriptors: Also known as 2D descriptors, these are derived from the 2D representation of the molecule. They describe the atomic connectivity within the molecule and include various indices like the Wiener index and Kier & Hall connectivity indices.
Geometrical Descriptors: These descriptors are calculated from the 3D coordinates of the atoms in the molecule and provide information about its size and shape.
Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), dipole moment, and partial charges on atoms. These are particularly important for understanding how a molecule might interact with a biological receptor. rsc.org
QSAR studies on various 1,2,4-triazole derivatives have demonstrated the utility of these descriptors in predicting activities such as anticancer, antimicrobial, and antidiabetic effects. rsc.orgphyschemres.orgkashanu.ac.ir For instance, studies have successfully used Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to build QSAR models for 1,2,4-triazole derivatives, showing good predictive ability. physchemres.orgresearchgate.net The biological activity of such compounds is often influenced by their molecular structure. rsc.org
A typical QSAR study on a series of 1,2,4-triazole derivatives, including this compound, would involve the calculation of a comprehensive set of descriptors. The selection of the most relevant descriptors is then performed using statistical methods like Principal Component Analysis (PCA) to build a robust and predictive QSAR model. physchemres.org
Below are interactive tables showcasing examples of molecular descriptors that would be calculated for this compound in a hypothetical QSAR study.
Table 1: Predicted Constitutional and Topological Descriptors for this compound
| Descriptor Class | Descriptor Name | Predicted Value |
| Constitutional | Molecular Weight | 228.35 g/mol |
| Constitutional | Number of Heavy Atoms | 16 |
| Constitutional | Number of Rings | 1 |
| Constitutional | Number of Rotatable Bonds | 8 |
| Topological | Wiener Index | 784 |
| Topological | Kier & Hall Index (1st order) | 10.25 |
| Topological | Balaban Index | 2.54 |
Table 2: Predicted Geometrical and Quantum-Chemical Descriptors for this compound
| Descriptor Class | Descriptor Name | Predicted Value |
| Geometrical | Molecular Surface Area | ~250 Ų |
| Geometrical | Molecular Volume | ~230 ų |
| Quantum-Chemical | LogP (octanol-water partition coefficient) | 2.85 |
| Quantum-Chemical | Dipole Moment | ~3.5 D |
| Quantum-Chemical | HOMO Energy | -8.5 eV |
| Quantum-Chemical | LUMO Energy | 1.2 eV |
| Quantum-Chemical | HOMO-LUMO Gap | 9.7 eV |
These predicted descriptor values are instrumental in building QSAR models that can correlate the structural features of this compound and related analogs with their observed biological activities. Such models are invaluable for guiding the synthesis of new derivatives with potentially enhanced potency and selectivity. pensoft.net
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(octylthio)-1H-1,2,4-triazol-5-amine?
The synthesis typically involves cyclocondensation of thiol-containing precursors with triazole derivatives under controlled conditions. Key parameters include:
- Temperature : 60–80°C for efficient cyclization .
- Catalysts : Use of Cu(I) catalysts (e.g., CuI) to accelerate thiol-alkyne "click" reactions .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity .
Q. Example Reaction Optimization Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | Maximizes cyclization |
| Catalyst Loading | 5 mol% CuI | Balances cost and efficiency |
| Reaction Time | 12–24 hrs | Ensures completion |
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.6 ppm (octyl chain CH₂), δ 2.8–3.0 ppm (S–CH₂), and δ 6.5–7.0 ppm (triazole NH₂) confirm structure .
- ¹³C NMR : Signals at 120–130 ppm (triazole carbons) and 25–35 ppm (octyl chain) .
- Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ peaks matching theoretical molecular weight (±0.5 Da) .
- HPLC : Reverse-phase C18 columns (ACN/water) assess purity (>95%) .
Q. How does the octylthio substituent influence the compound’s physicochemical properties?
The octylthio group enhances:
- Lipophilicity : LogP increases by ~2.5 units compared to non-thio analogs, improving membrane permeability .
- Stability : Thioether linkage resists hydrolysis under physiological pH (tested at pH 2–9) .
- Crystallinity : Long alkyl chains promote ordered packing, aiding X-ray diffraction studies .
Advanced Research Questions
Q. How can structural contradictions in spectral data (e.g., tautomerism) be resolved?
Triazole derivatives exhibit annular tautomerism. For this compound:
Q. Example Tautomer Stability Data :
| Tautomer | Energy (kcal/mol) | Population (%) |
|---|---|---|
| 5-Amine | 0.0 | 82 |
| 3-Amine | +1.2 | 18 |
Q. What strategies mitigate data inconsistencies in bioactivity assays (e.g., varying IC₅₀ values)?
Q. How do substituent modifications (e.g., fluorobenzyl vs. octylthio) affect biological activity?
- Antimicrobial Activity :
- Mechanistic Insights :
- Thioether-linked compounds inhibit cytochrome P450 enzymes (e.g., CYP3A4) via covalent binding .
Q. Bioactivity Comparison Table :
| Substituent | Target Enzyme IC₅₀ (µM) | LogP |
|---|---|---|
| Octylthio | 0.8 ± 0.1 | 3.2 |
| Fluorobenzyl | 5.3 ± 0.4 | 2.1 |
| Trifluoromethyl | 1.5 ± 0.3 | 3.8 |
Q. What computational methods predict the compound’s interaction with biological targets?
Q. How can crystallization challenges (e.g., polymorphism) be addressed for X-ray studies?
Q. What are the limitations of current synthetic methods, and how can they be improved?
Q. How does the compound’s stability under physiological conditions impact in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
